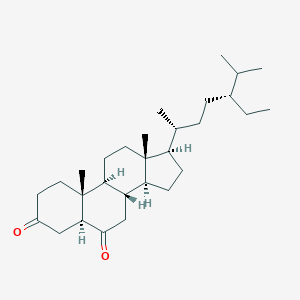

5alpha-Stigmastane-3,6-dione

Description

Steroidal Compounds in Natural Product Chemistry

Steroids represent a large and diverse class of organic compounds characterized by a specific four-ring carbon skeleton. britannica.com This fundamental structure, known as the steroid nucleus, is composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. numberanalytics.com Found ubiquitously in plants, animals, and fungi, steroids play crucial roles in a vast array of biological processes. numberanalytics.comalfa-chemistry.com

In the realm of natural product chemistry, steroids are of paramount importance due to their diverse and potent biological activities. numberanalytics.comajchem-b.com They function as signaling molecules, hormones, and structural components of cell membranes. alfa-chemistry.comajchem-b.com The study of steroids dates back to the early 20th century, with one of the earliest significant discoveries being the isolation of cholesterol. numberanalytics.com Over the decades, research has unveiled a wide spectrum of steroidal compounds, including sterols, steroid hormones, and steroidal alkaloids, many of which possess anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnih.gov This has made them invaluable targets for drug discovery and development. numberanalytics.com

Overview of Stigmastanes and Their Significance

Stigmastanes are a specific type of steroid characterized by a 29-carbon skeleton. They are part of the larger group of phytosterols (B1254722), or plant sterols. The stigmastane (B1239390) backbone is a tetracyclic structure that is a common feature of many plant sterols. cymitquimica.com

Stigmastane-type steroids are recognized as significant chemical markers in certain plant genera, such as Vernonia. mdpi.com While not as universally distributed as some other steroids, their presence in various plant species has prompted investigations into their biological activities. mdpi.com Research has indicated that stigmastane derivatives can possess a range of properties, including antimicrobial and anti-inflammatory effects. researchgate.netresearchgate.net For instance, certain stigmastane steroids isolated from Alchornea floribunda have demonstrated notable anti-inflammatory activity. researchgate.netnih.gov The study of stigmastanes contributes to the broader understanding of the chemical diversity and therapeutic potential of plant-derived natural products.

Research Interest in 5α-Stigmastane-3,6-dione

The specific compound, 5α-Stigmastane-3,6-dione, has been the subject of focused academic inquiry due to its isolation from various natural sources and its observed biological activities. It is a naturally occurring sterol that has been identified in plants such as Ailanthus altissima Swingle, Eleocharis dulcis Trin, and Alchornea floribunda. researchgate.netmedchemexpress.comglpbio.comchemfaces.com

Detailed Research Findings on 5α-Stigmastane-3,6-dione

The following table summarizes key research findings related to the isolation and biological activities of 5α-Stigmastane-3,6-dione.

| Natural Source | Observed Biological Activity | Reference |

| Ailanthus altissima Swingle (fruits) | Antimicrobial activity. medchemexpress.comglpbio.com | medchemexpress.comglpbio.comresearchgate.net |

| Eleocharis dulcis Trin | Antifeedant activity against boll weevils. chemfaces.com | chemfaces.com |

| Alchornea floribunda (leaves) | Anti-inflammatory activity; inhibited xylene-induced ear edema in mice and egg albumen-induced paw edema in rats. researchgate.netchemfaces.com Stabilized heat-induced haemolysis of human erythrocytes. chemfaces.com | researchgate.netnih.govchemfaces.com |

| Gleditsia sinensis, Larix kaempferi | Reported presence in these and other organisms. nih.gov | nih.gov |

| Lepidium sativum (whole plant) | Identified as a major constituent in the ethanol (B145695) extract. journalijar.com | journalijar.com |

| Sclerocarya birrea (stem-bark) | Identified in the n-hexane and ethyl acetate (B1210297) extracts. semanticscholar.org | semanticscholar.org |

| Tripterygium wilfordii | Identified as a key active component in network pharmacology analysis related to systemic lupus erythematosus. ijpsonline.com | ijpsonline.com |

Structure

3D Structure

Properties

IUPAC Name |

(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMVBUVVQLUGQA-UMQMBAGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944796 | |

| Record name | Stigmastane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-69-5 | |

| Record name | 5alpha-Stigmastane-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmastane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane-3,6-dione, (5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56JQ4CVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources of 5alpha-Stigmastane-3,6-dione

This compound has been identified and isolated from a diverse range of plants. The following subsections detail the specific botanical sources and the scientific findings related to the compound's extraction and identification.

Ailanthus altissima Swingle (Fruits)

The fruits of Ailanthus altissima, commonly known as the Tree of Heaven, are a notable source of this compound. Research has successfully isolated this and other sterols from the plant's fruit.

Isolation Methodology: The isolation of this compound from the fruits of Ailanthus altissima typically involves extraction with 95% ethanol (B145695). The resulting extract is then subjected to repeated column chromatography on silica (B1680970) gel, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound. The structure of the isolated compound is confirmed through spectral analysis.

| Plant Part | Extraction Solvent | Chromatographic Techniques | Compound Identification |

| Fruits | 95% Ethanol | Column Chromatography, RP-HPLC | Spectral Analysis |

Alchornea floribunda (Leaves)

The leaves of Alchornea floribunda, a plant used in traditional African medicine, have been found to contain this compound. The presence of this compound is believed to contribute to the plant's traditional uses.

Isolation Methodology: The isolation from Alchornea floribunda leaves is achieved through a process known as bioactivity-guided fractionation. This begins with an extraction using hexane, followed by further separation and purification steps to isolate the stigmastane (B1239390) steroids, including this compound.

| Plant Part | Extraction Solvent | Fractionation Method |

| Leaves | Hexane | Bioactivity-guided fractionation |

Lycium barbarum (Root Barks/Ti-ku-pi)

While the root barks of Lycium barbarum (Goji berry) are a significant component of traditional Chinese medicine, a comprehensive review of available scientific literature did not yield direct evidence of the isolation of this compound from this source. Extensive phytochemical analyses of Lycium barbarum root barks have identified numerous other classes of compounds, including dicaffeoylspermidine and dicaffeoylspermine derivatives, phenolic amides, and flavonoids.

Eleocharis dulcis Trin

Eleocharis dulcis, or the Chinese water chestnut, has been identified as a natural source of this compound. The compound was isolated from a dichloromethane (B109758) extract of the plant.

Isolation Methodology: Six compounds, including this compound, were isolated from the dichloromethane (CH2Cl2) extract of Eleocharis dulcis.

| Plant Part | Extraction Solvent | Isolated Compounds |

| Whole Plant | Dichloromethane | Hexacosanoic acid, this compound, beta-sitosterol, stigmasterol (B192456), betulin, and tricin |

Pileostegia viburnoides Hook.f.et Thoms (Leaves)

A phytochemical investigation of the leaves of Pileostegia viburnoides led to the successful isolation of (24R)-5alpha-stigmastane-3,6-dione. This was one of twenty-five compounds identified from the leaves of this plant.

Isolation Methodology: The dried and powdered leaves were extracted with various solvents, and the resulting fractions were subjected to column chromatography over silica gel to separate the individual compounds.

| Plant Part | Key Isolation Technique | Number of Compounds Isolated |

| Leaves | Column Chromatography | 25 |

Lepidium sativum

Analysis of the whole plant of Lepidium sativum, commonly known as garden cress, has revealed the presence of this compound.

Isolation Methodology: The identification of "Stigmastane-3,6-dione, (5.alpha.)-" in Lepidium sativum was achieved through gas chromatography-mass spectrometry (GC-MS) analysis of the whole plant extract.

| Plant Part | Analytical Method | Identified Compound |

| Whole Plant | GC-MS | Stigmastane-3,6-dione, (5.alpha.)- |

Etlingera elatior (Rhizomes)

Phytochemical investigations of the rhizomes of Etlingera elatior (commonly known as torch ginger) have led to the isolation of a variety of steroidal compounds. chemfaces.com Among these is stigmast-4-ene-3,6-dione. chemfaces.com While this compound shares the same carbon skeleton and the dione (B5365651) functionality at positions 3 and 6, it differs from this compound by the presence of a double bond between carbons 4 and 5.

Other Documented Plant and Microbial Species

The presence of this compound has been confirmed in several other plant species and even in a marine microorganism. These findings are summarized in the table below.

| Species Name | Family/Class | Part of Organism | Reference(s) |

| Ailanthus altissima | Simaroubaceae | Fruits | medchemexpress.comnih.gov |

| Gleditsia sinensis | Fabaceae | Thorns | |

| Larix kaempferi | Pinaceae | Not specified | nih.gov |

| Polygonum chinensis | Polygonaceae | Not specified | chemfaces.com |

| Streptomyces levis | Actinomycetia | Strain KS46 | nih.gov |

| Senecio rufinervis | Asteraceae | Roots | greenpharmacy.info |

| Vernonia kotschyana | Asteraceae | Whole plant | nih.gov |

Extraction and Purification Techniques for Steroidal Compounds

The isolation of this compound and other steroidal compounds from natural sources relies on a series of extraction and purification steps. These methods leverage the physicochemical properties of steroids, particularly their solubility and polarity.

Chromatographic Separation Methods (e.g., Column Chromatography, RP-HPLC)

Chromatography is a fundamental technique for the purification of steroids from complex plant extracts. britannica.com

Column Chromatography: This is a widely used method for the initial separation of steroids. researchgate.net In a typical procedure, a crude extract is applied to a column packed with a stationary phase, most commonly silica gel. researchgate.netunair.ac.id A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For stigmastane-type steroids, which are of low to medium polarity, elution often begins with a non-polar solvent like n-hexane, with the polarity of the mobile phase gradually increased by adding solvents such as chloroform (B151607) or ethyl acetate (B1210297). researchgate.netunair.ac.id For instance, in the isolation of stigmastane steroids from Senecio rufinervis, the petroleum ether extract was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and benzene (B151609), followed by benzene and chloroform. greenpharmacy.info

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique often used for the final purification of steroids. nih.govresearchgate.net In contrast to normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. researchgate.net This technique was employed in the isolation of this compound from the fruits of Ailanthus altissima, demonstrating its efficacy in separating individual steroidal compounds from a complex mixture. nih.govresearchgate.net

Solvent Extraction Approaches

The initial step in isolating steroidal compounds from plant material is typically solvent extraction. britannica.com

The choice of solvent is crucial and is based on the polarity of the target compounds. For non-polar steroids like this compound, non-polar solvents are generally effective. researchgate.net Commonly used solvents for the extraction of steroids from dried and powdered plant tissues include petroleum ether and hexane. researchgate.net These solvents are effective at dissolving steroids while leaving behind more polar cellular components. The extraction can be performed using various techniques, including maceration (soaking the plant material in the solvent) or Soxhlet extraction, which uses continuous reflux of the solvent for a more exhaustive extraction. researchgate.netvbspu.ac.in In some cases, a sequence of solvents with increasing polarity is used to fractionate the plant material. encyclopedia.pub For example, the isolation of stigmastane-type steroids from Senecio rufinervis began with extraction using petroleum ether. greenpharmacy.info

Biosynthetic Pathways and Precursor Chemistry

Terpenoid Biosynthesis in Plants

All terpenoids, including the sterols that serve as precursors to 5alpha-Stigmastane-3,6-dione, originate from two primary five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct and spatially separated pathways to synthesize these fundamental units. nih.govmdpi.com

The Mevalonate (MVA) Pathway: Primarily occurring in the cytoplasm and endoplasmic reticulum, the MVA pathway is the main route for the synthesis of sesquiterpenes (C15) and triterpenes (C30), the latter of which are the direct precursors to sterols. researchgate.netresearchgate.net This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. nih.gov

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. nih.govresearchgate.net

The biosynthesis of sterols, and by extension the stigmastane (B1239390) skeleton, relies on the IPP and DMAPP generated predominantly from the MVA pathway. researchgate.net These C5 units are sequentially condensed to form larger prenyl diphosphates, culminating in the head-to-head condensation of two farnesyl diphosphate (FPP; C15) molecules to yield the C30 triterpene, squalene (B77637). bioline.org.br

Stigmastane Sterol Biogenesis

The linear squalene molecule undergoes a critical cyclization step to form the foundational tetracyclic structure of sterols. In plants, this process is initiated by the enzyme squalene epoxidase, which forms 2,3-oxidosqualene. bioline.org.br This intermediate is then cyclized by cycloartenol (B190886) synthase to produce cycloartenol, the first cyclic precursor in the phytosterol pathway. bioline.org.brmdpi.com This contrasts with the lanosterol-based pathway found in animals and fungi. bioline.org.br

From cycloartenol, a series of enzymatic modifications, including demethylations, isomerizations, and reductions, lead to a diverse array of phytosterols (B1254722). The formation of the stigmastane skeleton, which is characterized by an ethyl group at the C-24 position, involves key enzymes known as sterol methyltransferases (SMTs). mdpi.comnih.gov These enzymes add methyl groups from the donor S-adenosyl methionine to the sterol side chain. mdpi.com

The pathway proceeds through several intermediates to ultimately yield β-sitosterol, one of the most common plant sterols. nih.govrsc.org β-Sitosterol serves as a direct precursor to other stigmastane sterols, such as stigmasterol (B192456), through the action of a C-22 desaturase. nih.govmdpi.com The saturated 5-alpha-stigmastane core of the target compound is formed from these Δ⁵-sterols through reduction reactions that saturate the double bond between C-5 and C-6.

Table 1: Key Enzymes in Stigmastane Sterol Biogenesis

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Cycloartenol Synthase | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Cycloartenol |

| Sterol Methyltransferase (SMT) | Alkylation of the side chain | Cycloartenol & Intermediates | 24-Alkyl Sterols |

| Sterol Δ⁷-Reductase | Reduction of the C7-C8 double bond | Δ⁷-Sterols | Δ⁵-Sterols |

Enzymatic Conversions in Sterol Metabolism

The conversion of a stigmastane sterol like 5α-stigmastan-3β-ol to this compound requires the oxidation of the hydroxyl group at C-3 and the introduction of a ketone at C-6. While the specific enzymes responsible for this exact transformation in plants are not extensively documented, the existence of microbial enzymes with such capabilities provides a strong model for this conversion.

Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes capable of modifying the steroid nucleus. nih.gov These include hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases. nih.govnih.gov

3-Hydroxysteroid Dehydrogenases (3-HSDs): These enzymes catalyze the reversible oxidation of a 3-hydroxyl group to a 3-keto group. wikipedia.org The conversion of a 3β-hydroxy-5α-steroid to a 3-keto-5α-steroid is a common reaction in steroid metabolism.

Steroid Hydroxylases (e.g., Cytochrome P450s): Microbial systems are known to hydroxylate the steroid skeleton at numerous positions, including C-6. nih.govrsc.org For instance, some bacterial P450s can introduce a hydroxyl group at the 6β-position. nih.gov

6-Hydroxysteroid Dehydrogenases: Following hydroxylation at C-6, a subsequent oxidation step catalyzed by a 6-hydroxysteroid dehydrogenase would be required to form the 6-keto group.

The biotransformation of phytosterols like β-sitosterol by various microorganisms, such as Mycobacterium and Rhodococcus species, has been studied for the production of pharmaceutically valuable steroid intermediates. researchgate.netnih.gov These processes involve oxidations at the C-3 position and modifications to the steroid rings. researchgate.net The formation of 6-hydroxylated and 3-oxo intermediates in microbial transformations of stigmasterol and other steroids has been reported, suggesting a plausible multi-step enzymatic pathway to the 3,6-dione structure. researchgate.netrsc.org

Chemical Synthesis from Sterol Precursors

The laboratory synthesis of this compound typically starts from readily available plant sterols, such as β-sitosterol or stigmasterol. The key transformations involve the oxidation of the C-3 hydroxyl group and the allylic oxidation of the A/B ring system.

A common strategy involves the oxidation of steroidal 5-en-3β-ols. The use of chromium-based reagents is a well-established method for this purpose. researchgate.netmdpi.com

Jones Oxidation: Treating a steroidal 5-en-3β-ol, such as β-sitosterol, with Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone) can lead to the formation of the corresponding 4-en-3,6-dione. nih.gov This reaction proceeds via initial oxidation of the 3β-hydroxyl group to a ketone, followed by allylic oxidation at the C-6 position and isomerization of the double bond from Δ⁵ to the more stable conjugated Δ⁴ position.

Pyridinium Chlorochromate (PCC): PCC is another chromium-based oxidant that can effectively convert steroidal Δ⁵-3-alcohols into Δ⁴-3,6-diketones in a single step under mild conditions. nih.govwikipedia.org

To obtain the target this compound, the Δ⁴-en-3,6-dione intermediate would need to undergo a subsequent reduction of the C-4/C-5 double bond. Alternatively, starting with a saturated 5α-stigmastan-3β-ol and performing a selective oxidation at both the C-3 and C-6 positions would be another synthetic route. The oxidation of a saturated steroid ring can be more challenging and may require specific reagents or multi-step protection-deprotection strategies to achieve the desired outcome. For example, protection of the 3-hydroxyl group, followed by oxidation at C-6, deprotection, and subsequent oxidation of the C-3 hydroxyl group could be a viable, albeit longer, pathway.

Table 2: Chemical Synthesis Approaches

| Starting Material | Reagent(s) | Key Transformation | Intermediate/Product |

|---|---|---|---|

| β-Sitosterol (a 5-en-3β-ol) | Jones Reagent (CrO₃/H₂SO₄) | Oxidation of 3-OH and allylic oxidation at C-6 | Stigmast-4-en-3,6-dione |

| Pregnenolone (a 5-en-3β-ol) | Pyridinium Chlorochromate (PCC) | Oxidation of 3-OH and allylic oxidation at C-6 | Progest-4-en-3,6-dione |

Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Structure Determination

The precise structure of 5α-stigmastane-3,6-dione has been pieced together through the application of several sophisticated spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like 5α-stigmastane-3,6-dione. Both ¹H and ¹³C NMR spectroscopy have been instrumental in mapping the carbon and proton framework of the molecule. researchgate.netresearchgate.net

In one study, the ¹³C NMR spectrum of a related compound, 5α-stigmast-23-ene-3,6-dione, revealed key chemical shifts indicative of the steroid nucleus. researchgate.net For instance, the carbonyl carbons at positions 3 and 6 were observed at δ 205.0 and δ 206.8 respectively, confirming the presence of two ketone functionalities. researchgate.net The carbon atoms of the steroid rings and the side chain also produce a unique fingerprint in the NMR spectrum, allowing for their precise assignment. researchgate.net Although specific NMR data for 5α-stigmastane-3,6-dione is not detailed in the provided search results, the analysis of similar stigmastane (B1239390) derivatives provides a strong basis for its structural confirmation. researchgate.netresearchgate.net

Mass Spectrometry (MS) including GC-MS

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.govnist.govmdpi.comrsc.org

The molecular formula of 5α-stigmastane-3,6-dione is C₂₉H₄₈O₂, corresponding to a molecular weight of approximately 428.7 g/mol . nih.govnist.govbiocrick.com High-resolution electron ionization mass spectrometry (HR-EI-MS) of a related compound, (24R)-5α-stigmast-3,6-dione, showed a molecular ion peak [M]⁺ at m/z 426.3498, which is consistent with its chemical formula. researchgate.net

GC-MS analysis has been widely used to identify 5α-stigmastane-3,6-dione in various natural sources. mdpi.comrsc.orgrsc.org The NIST Mass Spectrometry Data Center provides GC-MS data for 5α-stigmastane-3,6-dione, including its Kovats retention index, which is a standardized measure of a compound's elution time in gas chromatography. nih.govnist.gov The main library entry for this compound shows a total of 210 peaks in its mass spectrum, providing a detailed fragmentation pattern that serves as a unique identifier. nih.gov

Table 1: GC-MS Data for 5α-Stigmastane-3,6-dione

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 17427 | nih.gov |

| Total Peaks | 210 | nih.gov |

| Kovats Retention Index (non-polar column) | 3601 | nih.govnist.gov |

Advanced Spectroscopic Techniques for Structural Confirmation

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive structural analysis of 5α-stigmastane-3,6-dione. Infrared (IR) spectroscopy, for instance, can confirm the presence of functional groups. For a similar compound, 5α-stigmast-23-ene-3,6-dione, the IR spectrum showed a strong absorption band around 1700 cm⁻¹, characteristic of the C=O stretching vibration of the ketone groups. researchgate.net While specific IR data for 5α-stigmastane-3,6-dione is not available in the provided results, this information from a closely related structure is highly indicative.

Correlation of Structure with Predicted Biological Activity and Reactivity

The specific structural features of 5α-stigmastane-3,6-dione are directly linked to its predicted biological activities and chemical reactivity. The presence of the two ketone groups at positions 3 and 6, along with the specific stereochemistry of the steroid backbone, influences how the molecule interacts with biological targets. biocrick.com

Table 2: Predicted Biological Activities of 5α-Stigmastane-3,6-dione

| Biological Activity | Observed Effect | Source |

|---|---|---|

| Anti-inflammatory | Demonstrated in various studies | biocrick.comchemfaces.comchemfaces.com |

| Antifeedant | Activity against bell weevils | biocrick.comchemfaces.com |

| Antimicrobial | Reported antimicrobial properties | medchemexpress.comglpbio.com |

Biological Activities and Molecular Mechanisms

Antimicrobial Research

Research into the specific antimicrobial activities of 5alpha-Stigmastane-3,6-dione is limited. While the broader class of stigmastane (B1239390) steroids has been a subject of antimicrobial studies, data focusing solely on the this compound variant is not extensively available in the current scientific literature.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhymurium)

Urease Enzyme Inhibition and its Implications (e.g., Helicobacter pylori)

There is no available scientific literature that specifically investigates the urease enzyme inhibitory activity of this compound. The inhibition of urease is a key strategy for combating infections by urease-producing bacteria like Helicobacter pylori, which links the enzyme to the pathogenesis of gastritis and peptic ulcers. mdpi.complos.org While numerous natural and synthetic compounds are being explored as urease inhibitors, this compound has not been a subject of such studies to date. nih.govresearchgate.net

Structure-Activity Relationships in Antimicrobial Efficacy

Detailed structure-activity relationship (SAR) studies focused on the antimicrobial efficacy of this compound have not been published. SAR studies are crucial for understanding how the chemical structure of a compound, such as the position of ketone groups on the stigmastane backbone, influences its biological activity. Such research would be necessary to optimize the antimicrobial properties of this and related steroids for potential therapeutic development.

Anti-inflammatory Research

In contrast to the limited antimicrobial data, the anti-inflammatory properties of this compound have been specifically investigated through both in vitro and in vivo models. This compound was isolated from the leaves of Alchornea floribunda, a plant used in African ethnomedicine for managing inflammatory disorders. nih.gov

In Vitro Anti-inflammatory Assays (e.g., Heat-Induced Haemolysis of Human Erythrocytes)

The membrane-stabilizing capacity of this compound, an indicator of anti-inflammatory activity, was assessed using the heat-induced haemolysis of human red blood cells. The compound demonstrated a significant ability to protect erythrocyte membranes from heat-induced lysis. nih.gov The stabilization of these membranes is analogous to the stabilization of lysosomal membranes, which is an important mechanism for controlling the inflammatory response. At a concentration of 50 µg/mL, this compound significantly inhibited the haemolysis of human erythrocytes induced by heat. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Compound | Concentration | Outcome |

| Heat-Induced Haemolysis of Human Erythrocytes | This compound | 50 µg/mL | Significant (p < 0.05) inhibition of haemolysis |

Data sourced from Okoye, F. B., et al. (2010). nih.gov

In Vivo Anti-inflammatory Models (e.g., Xylene-Induced Ear Edema, Egg Albumen-Induced Edema in Rodents)

The anti-inflammatory effects of this compound have been confirmed in established animal models of acute inflammation.

In the xylene-induced ear edema model in mice, topical application of this compound resulted in a significant and dose-dependent reduction in swelling. nih.gov This model is widely used to assess the efficacy of topical anti-inflammatory agents. The compound's performance was notably potent, with its anti-inflammatory effect being significantly higher than that of the standard drugs indomethacin (B1671933) and prednisolone. nih.gov

Table 2: Effect of this compound on Xylene-Induced Ear Edema in Mice

| Compound | Dose (µ g/ear ) | Outcome |

| This compound | 50 | Significant (p < 0.05) inhibition of edema |

| This compound | 100 | Significant (p < 0.05) inhibition of edema |

Data sourced from Okoye, F. B., et al. (2010). nih.gov

Furthermore, its systemic anti-inflammatory activity was evaluated using the egg albumen-induced paw edema model in rats. Intraperitoneal administration of the compound at a dose of 20 mg/kg significantly inhibited the acute inflammation caused by the subplantar injection of egg albumen. nih.gov After three hours, the edema inhibition was 50.9%, an effect that was comparable to that of the standard anti-inflammatory steroid, prednisolone, which showed 48.0% inhibition. nih.gov

Table 3: Effect of this compound on Egg Albumen-Induced Paw Edema in Rats

| Compound | Dose (mg/kg, i.p.) | Time Post-Induction | Edema Inhibition (%) |

| This compound | 20 | 3 hours | 50.9% |

| Prednisolone (Reference) | 20 | 3 hours | 48.0% |

Data sourced from Okoye, F. B., et al. (2010). nih.gov

Mechanisms of Anti-inflammatory Action (e.g., Membrane Stabilization)

The anti-inflammatory properties of certain steroidal compounds, including those from the stigmastane class, are thought to be mediated, in part, through the stabilization of cellular and subcellular membranes. This mechanism is crucial in mitigating the inflammatory cascade. During inflammation, lysosomal enzymes are released, which can lead to tissue damage and perpetuate the inflammatory response. The stabilization of lysosomal membranes prevents the release of these lytic enzymes, thereby reducing inflammation.

A common in vitro method to assess this membrane-stabilizing activity is the human red blood cell (HRBC) membrane stabilization assay. The erythrocyte membrane is structurally similar to the lysosomal membrane. Therefore, the ability of a compound to prevent the lysis of red blood cells induced by heat or hypotonic conditions is considered indicative of its ability to stabilize lysosomal membranes.

Lipophilic steroids can intercalate into the lipid bilayer of cell membranes. This interaction can alter the fluidity and rigidity of the membrane. By reducing lipid mobility within the plasma membrane, these compounds can enhance membrane integrity. This stabilization effect is thought to be a key component of their anti-inflammatory action, as it can also inhibit the influx of calcium ions, a critical step in many inflammatory pathways. While the broad mechanism of membrane stabilization by steroids is understood to involve their interaction with the lipid bilayer, leading to decreased fluidity and enhanced stability, the precise molecular interactions of this compound within the membrane that lead to this effect have not been extensively detailed in available research.

Synergistic Effects with Other Phytochemicals in Complex Mixtures (e.g., Tripterygium wilfordii)

The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. Complex plant extracts often contain a multitude of bioactive compounds that can interact in synergistic, additive, or antagonistic ways.

Tripterygium wilfordii, also known as Thunder God Vine, is a plant with well-documented potent anti-inflammatory and immunosuppressive properties. These effects are largely attributed to diterpenoids such as triptolide (B1683669) and triterpenoids like celastrol. These compounds are known to modulate various inflammatory pathways, including the inhibition of pro-inflammatory gene expression.

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of numerous inflammatory and chronic diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating metal ions, and upregulating antioxidant enzymes.

Evaluation of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Currently, there is a lack of specific studies in the scientific literature that have evaluated the antioxidant capacity of this compound using these or other standard antioxidant assays. While the broader class of phytosterols (B1254722) has been investigated for antioxidant properties, direct data for this specific compound is not available.

Mechanisms of Antioxidant Action

The mechanisms through which a compound exerts antioxidant effects can vary. They may involve direct scavenging of free radicals, donation of a hydrogen atom or an electron to a radical, or the ability to chelate transition metals that can catalyze oxidative reactions.

Without experimental data on the antioxidant activity of this compound, its specific mechanisms of antioxidant action remain unelucidated. Research on other steroidal compounds suggests that the presence and position of hydroxyl groups and double bonds in the steroid nucleus can influence their antioxidant potential. However, the dione (B5365651) structure of this compound presents a different chemical profile, and its ability to participate in antioxidant reactions has not been experimentally determined.

Cytotoxic Research (In Vitro Studies)

In vitro cytotoxicity assays are fundamental in drug discovery, particularly in the field of oncology, to identify compounds that can inhibit the proliferation of or kill cancer cells. These studies typically involve exposing various cancer cell lines to the compound of interest and measuring cell viability or proliferation.

Research into the cytotoxic effects of stigmastane-type steroids has been an area of interest. Studies on various derivatives of stigmasterol (B192456) have demonstrated that modifications to the steroid skeleton can lead to compounds with significant cytotoxic activity against different cancer cell lines. For instance, certain stigmasterol analogues have shown improved cytotoxicity against breast cancer cells (MCF-7 and HCC70) compared to the parent compound. researchgate.netnih.gov

However, there is a paucity of research specifically investigating the in vitro cytotoxic effects of this compound. While related compounds have shown promise, direct experimental data on the cytotoxic profile of this compound against specific cancer cell lines is not currently available in the scientific literature. Therefore, its potential as a cytotoxic agent remains to be explored.

Antifeedant Activity Research (e.g., against Boll Weevils)

Antifeedants are compounds that deter feeding in insects and other herbivores, often without being lethal. They represent a promising avenue for the development of environmentally benign pest control agents. The investigation of plant-derived steroids for their antifeedant properties has revealed that certain structural features can confer potent feeding deterrent activities against various insect pests. elsevierpure.com

For example, withanolides, a group of C28 steroidal lactones, have demonstrated significant antifeedant effects. elsevierpure.com The activity of these compounds is often structure-dependent, with small modifications to the steroid nucleus or side chain leading to substantial changes in their antifeedant potency.

Despite the recognized antifeedant potential within the broader class of steroids, there is no specific research available on the antifeedant activity of this compound, particularly against the boll weevil (Anthonomus grandis) or other insect pests. The evaluation of this compound for such properties could be a valuable area for future research in the development of novel pest management strategies.

Androgen Receptor Interaction and Related Biological Effects (e.g., Hair Growth Stimulation)

Currently, there is no specific scientific evidence available from research studies that details the direct interaction of this compound with the androgen receptor. While the broader class of phytosteroids has been investigated for potential interactions with various steroid receptors, including the androgen receptor, specific binding affinity, and subsequent biological effects such as hair growth stimulation have not been documented for this compound itself. nih.govnih.gov Therefore, its role as either an agonist or antagonist of the androgen receptor remains uncharacterized, and any related physiological effects are purely speculative at this time.

Chemical Synthesis and Derivatization for Academic Research

Total Synthesis Routes for 5α-Stigmastane-3,6-dione

While total synthesis—the complete chemical synthesis of a complex molecule from simple, commercially available precursors—of 5α-stigmastane-3,6-dione is theoretically possible, it is not the preferred route in academic research. The complexity of the steroid nucleus, with its multiple stereocenters, makes total synthesis a long and often low-yielding process. The availability of abundant and structurally similar natural sterols makes semisynthesis a far more practical and economically viable approach. Research literature, therefore, predominantly focuses on semisynthetic methods rather than de novo total synthesis.

Semisynthesis from Abundant Sterols

The most common method for obtaining 5α-stigmastane-3,6-dione is through the chemical modification of readily available plant sterols (phytosterols), such as β-sitosterol and stigmasterol (B192456). These sterols share the same basic carbon skeleton, making them ideal starting materials.

One documented semisynthetic route involves the acid-catalyzed transformation of 4β-hydroxy-β-sitosterol. When heated with p-toluenesulfonic acid (p-TsOH) on a solid support like activated silica (B1680970), 4β-hydroxy-β-sitosterol yields a mixture of products, including stigmast-4-en-3-one, stigmast-4-en-3,6-dione, and the target compound, 5α-stigmastane-3,6-dione. nbu.ac.in Similarly, related cholestane-type compounds, such as cholest-4-ene-3,6-dione (B1194378) and 5α-cholestane-3,6-dione, can be synthesized from 4β-hydroxy cholesterol under the same conditions. nbu.ac.in Another approach confirms the structure of related compounds like (24R)-24-ethylcholesta-3β,5α-diol-6-one through semisynthesis starting from clionasterol. nih.gov

The general strategy involves the introduction of ketone functionalities at the C-3 and C-6 positions and saturation of the A/B ring junction to achieve the 5α configuration. This often involves a series of oxidation and reduction reactions.

Table 1: Semisynthesis of 5α-Stigmastane-3,6-dione and Related Compounds

| Starting Material | Key Reagents/Conditions | Product(s) |

|---|---|---|

| 4β-Hydroxy-β-sitosterol | p-TsOH, activated silica, heat | 5α-Stigmastane-3,6-dione, Stigmast-4-en-3-one, Stigmast-4-en-3,6-dione nbu.ac.in |

| 4β-Hydroxy cholesterol | p-TsOH, activated silica, heat | 5α-Cholestane-3,6-dione, Cholest-4-en-3-one, Cholest-4-ene-3,6-dione nbu.ac.in |

| Sitosterol | Jones Oxidation | (24R)-24-ethylcholesta-4-en-3,6-dione nih.gov |

Synthesis of Analogues and Derivatives

The 5α-stigmastane-3,6-dione framework serves as a template for synthesizing a wide array of analogues, primarily for exploring potential applications as plant growth regulators (brassinosteroids) or other bioactive agents.

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones. Synthetic efforts focus on creating analogues of natural brassinosteroids, like castasterone (B119632) and brassinolide, by modifying the stigmastane (B1239390) skeleton.

Researchers have synthesized new analogues of 28-homocastasterone from stigmasterol. nih.gov These syntheses involve key steps such as regioselective epoxidation and reductive or hydrolytic opening of the epoxide ring to introduce hydroxyl groups and establish the desired stereochemistry. nih.gov For instance, analogues with a 5α-H moiety are prepared via the reductive opening of a 5β,6β-epoxy precursor. nih.gov

Other modifications include the introduction of fluorine atoms into the A-ring of the steroid. For example, (22E)-2α-fluoro-5α-stigmasta-22-en-3,6-dione has been synthesized from a stigmastane precursor using xenon difluoride. researchgate.net Further fluorination at C-3 can be achieved using reagents like diethylaminosulfur trifluoride (DAST). researchgate.net The synthesis of spirostanic brassinosteroid analogues from diosgenin (B1670711) has also been reported, yielding compounds like (25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one. scielo.br

Control of stereochemistry is crucial, as the biological activity of steroids is often highly dependent on the spatial arrangement of their functional groups. This is particularly true for the side chain of brassinosteroids, where the configuration at C-22 and C-23 is critical for activity.

Research has focused on the stereoselective synthesis of analogues to elucidate the importance of specific configurations. For example, new brassinosteroid analogues with a 24-nor-cholane type side chain and a specific R configuration at C-22 have been synthesized. mdpi.com The dihydroxylation of a terminal olefin using methods like the Sharpless asymmetric dihydroxylation allows for control over the stereochemistry of the resulting diols, leading to the desired S or R epimers. mdpi.com These stereochemically defined intermediates are then converted into the final brassinosteroid analogues. mdpi.com

Structure-Activity Relationship (SAR) Studies via Chemical Modification

SAR studies are essential for understanding which parts of a molecule are responsible for its biological effects. By synthesizing a series of related compounds and evaluating their activity, researchers can build a model of the pharmacophore.

For stigmastane derivatives, SAR studies have revealed key structural features for certain activities. For example, in a series of synthetic androstane (B1237026) and stigmastane analogues evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), the modulatory effect was linked to the presence of a hydroxylated stigmastane side chain with a (22S,23S) configuration, combined with a 3β,5α-dihydroxy-6-keto moiety in the steroid nucleus. conicet.gov.ar

Phytotoxicity studies on various keto-steroids, including isomers with different double bond positions and ketone placements in rings A and B, have also contributed to SAR knowledge. nbu.ac.in The evaluation of these isomeric libraries helps to determine how the placement of functional groups affects their potential use as agrochemicals. nbu.ac.in The synthesis of fluorinated brassinosteroid analogues has also been instrumental in probing how electronegative substituents on the steroid ring system influence plant growth-promoting activity. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 5α-Stigmastane-3,6-dione |

| (22E)-2α-Fluoro-5α-stigmasta-22-en-3,6-dione |

| (22R,23R,24S)-3β-acetoxy-22,23-dihydroxy-5α-stigmastan-6-one |

| (22R,23R,24S)-3β-bromo-22,23-dihydroxy-5α-stigmastan-6-one |

| (24R)-24-ethylcholesta-3β,5α-diol-6-one |

| (24R)-24-ethylcholesta-4-en-3,6-dione |

| (25R)-2α,3α-Epoxy-5α-hydroxyspirostan-6-one |

| 3β,5α-dihydroxy-6-keto moiety |

| 4β-Hydroxy cholesterol |

| 4β-Hydroxy-β-sitosterol |

| 5α-Cholestane-3,6-dione |

| β-Sitosterol |

| Brassinolide |

| Castasterone |

| Cholest-4-ene-3,6-dione |

| Clionasterol |

| Diethylaminosulfur trifluoride (DAST) |

| Diosgenin |

| p-Toluenesulfonic acid (p-TsOH) |

| Stigmast-4-en-3,6-dione |

| Stigmast-4-en-3-one |

| Stigmasterol |

Future Directions and Research Perspectives

Elucidation of Undiscovered Biological Activities

While 5alpha-Stigmastane-3,6-dione has been associated with anti-inflammatory and antimicrobial properties, its full spectrum of biological activities is far from being completely understood. ontosight.aichemfaces.commedchemexpress.com Future research should systematically screen this compound against a wide array of biological targets. High-throughput screening (HTS) campaigns can be employed to test its efficacy against various cell lines, including cancer cells, and to assess its potential as an antiviral, antifungal, or antiparasitic agent. frontiersin.orgmdpi.com

A study on the constituents of Alchornea floribunda leaves reported the anti-inflammatory activity of this compound. researchgate.net Another study identified it as an antimicrobial constituent from the fruits of Ailanthus altissima. researchgate.net Furthermore, network pharmacology studies have suggested its potential role in complex diseases like Systemic Lupus Erythematosus (SLE), indicating interactions with multiple protein targets. ijpsonline.comijpsonline.com These initial findings provide a strong rationale for more in-depth mechanistic studies to identify the specific molecular pathways through which this compound exerts its effects.

Advanced Computational Studies (e.g., Molecular Dynamics, AI-driven Drug Discovery)

The advent of advanced computational tools offers a powerful avenue for accelerating research on this compound. Molecular dynamics (MD) simulations can provide profound insights into the compound's conformational flexibility and its interactions with biological macromolecules, such as enzymes and receptors. nih.govnih.gov Understanding the dynamic behavior of the steroid's ring system is crucial, as conformational mobility has been shown to correlate with biological specificity in other steroidal compounds. nih.govresearchgate.net Such simulations can help in predicting how this compound binds to its targets and can guide the design of more potent and selective analogs. nih.govresearchgate.net

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) in natural product drug discovery presents a paradigm shift. nih.govcas.orgijrpas.com AI algorithms can be trained on existing data to predict the biological activities of this compound and its derivatives, analyze structure-activity relationships (SAR), and even propose novel molecular structures with enhanced therapeutic properties. ijrpas.comacs.org These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the most promising candidates for experimental validation. cas.orgnih.gov

Table 1: Potential Applications of Advanced Computational Studies for this compound

| Computational Approach | Research Application | Potential Outcome |

| Molecular Dynamics (MD) Simulations | Investigate the conformational dynamics of the steroid backbone and its interaction with target proteins. nih.govnih.gov | Elucidation of binding mechanisms and the role of molecular flexibility in biological activity. nih.govresearchgate.net |

| AI-driven Bioactivity Prediction | Screen for potential therapeutic targets and predict a broader range of biological activities. nih.govcas.org | Identification of novel therapeutic areas for this compound. |

| Structure-Activity Relationship (SAR) Analysis | Identify key structural features responsible for its biological effects using ML models. ijrpas.com | Guidance for the rational design of more potent and selective derivatives. |

| De Novo Drug Design | Generate novel steroid-like molecules with improved pharmacological profiles inspired by the this compound scaffold. nih.gov | Discovery of new chemical entities with enhanced therapeutic potential. |

Investigation of Metabolic Fates and Biotransformations

The metabolic journey of this compound within biological systems is a critical area for future research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a therapeutic agent. Studies should focus on identifying the metabolic enzymes responsible for its biotransformation and characterizing the resulting metabolites.

The biotransformation of phytosterols (B1254722) by microorganisms is a well-established field, often leading to the production of valuable steroid drug intermediates. researchgate.netmdpi.commdpi.com Research could explore the use of microbial systems, such as Mycobacterium species, to transform this compound into other bioactive steroids. mdpi.comnih.gov This could not only reveal its metabolic pathways but also open up avenues for the semi-synthesis of novel steroidal compounds. Investigating the bioconversion of phytosterols can provide a basis for producing valuable intermediates for the pharmaceutical industry. nih.govasm.org

Development of Analytical Methods for Detection and Quantification in Complex Biological Matrices

To accurately study the biological activities and metabolic fate of this compound, robust and sensitive analytical methods are required for its detection and quantification in complex biological matrices such as plasma, urine, and tissues. The structural similarity of phytosterols to other endogenous steroids presents an analytical challenge. mdpi.com

Future research should focus on optimizing and validating advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of phytosterols. mdpi.comresearchgate.net Developing specific LC-MS/MS methods, potentially utilizing atmospheric pressure photoionization (APPI), could offer high sensitivity and the ability to simultaneously measure the parent compound and its metabolites. researchgate.net The establishment of standardized analytical protocols is crucial for obtaining reliable and reproducible data in pharmacokinetic and metabolic studies. aocs.orgvu.edu.au

Table 2: Comparison of Analytical Techniques for Phytosterol Analysis

| Analytical Technique | Advantages | Disadvantages | Detection Limits |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and widely used for separating and identifying over 200 different phytosterol structures. aocs.org | Requires derivatization, which can be time-consuming. | 5 to 50 ng/mL in selected ion monitoring (SIM) mode. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, suitable for complex biological samples. researchgate.netresearchgate.net Can analyze both free and esterified forms. researchgate.net | Matrix effects can influence ionization efficiency. | 0.25 to 0.68 µg/l for various phytosterols. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) with UV or FID | Widely available and effective for separation. mdpi.com | Lower sensitivity compared to MS detection. | - |

Role in Mechanistic Understanding of Plant-Derived Bioactive Compounds

This compound is often found as part of a complex mixture of phytochemicals in medicinal plants. researchgate.netjournalijar.com Future research should investigate its role within this chemical milieu. It may act synergistically with other compounds to produce the observed therapeutic effects of plant extracts. ijpsonline.com

By isolating this compound and studying its individual activity, as well as its effects in combination with other co-occurring molecules, researchers can gain a deeper mechanistic understanding of the bioactivity of plant-derived medicines. frontiersin.orgmdpi.com This compound could also serve as a chemical marker for standardizing herbal preparations and ensuring their quality and efficacy.

Opportunities for Biomimetic Synthesis

While this compound can be isolated from natural sources, developing efficient and scalable synthetic routes is crucial for ensuring a consistent supply for research and potential future applications. Biomimetic synthesis, which mimics the natural biosynthetic pathways, offers an elegant and often efficient approach.

Research in this area could focus on developing one-pot reactions or enzymatic transformations to synthesize the 4-ene-3,6-dione functionality characteristic of this compound from readily available steroidal precursors. lincoln.ac.uk The synthesis of related steroid diones, such as androst-4-ene-3,17-dione, has been extensively studied and can provide valuable insights. nih.govresearchgate.netgoogle.comacs.org Exploring novel catalytic systems and green chemistry principles will be key to developing sustainable and economically viable synthetic strategies.

Q & A

Basic Research Questions

Q. What are the primary methods for isolating and purifying 5α-Stigmastane-3,6-dione from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques such as silica gel column chromatography or preparative HPLC. The compound has been isolated from Ailanthus altissima fruits, with purity confirmed via NMR and mass spectrometry . Key parameters include maintaining low temperatures (2–8°C) during storage to prevent degradation .

Q. How can researchers validate the structural identity of 5α-Stigmastane-3,6-dione?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze characteristic signals for the steroidal backbone (e.g., C-3 and C-6 ketones at δ ~210 ppm in NMR).

- MS : Confirm molecular ion [M+H] at m/z 429.3 (CHO) .

- X-ray crystallography : Resolve crystal structure for absolute stereochemistry, though this requires high-purity samples .

Q. What are the critical physicochemical properties of 5α-Stigmastane-3,6-dione for experimental design?

- Methodological Answer : Key properties include:

- Melting point : 206–208°C (indicative of crystalline stability) .

- Solubility : Low in water; soluble in DMSO or chloroform for in vitro assays .

- Storage : Stable at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5α-Stigmastane-3,6-dione?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., cholestane or stigmastane derivatives). Strategies include:

- Comparative PCA analysis : Correlate bioactivity with structural features (e.g., ketone positions) using datasets from analogs like cholest-4-ene-3,6-dione .

- Dose-response profiling : Use standardized assays (e.g., ROS inhibition in neuronal cells) to validate specificity .

Q. What experimental approaches are suitable for studying the biosynthetic pathway of 5α-Stigmastane-3,6-dione in plant systems?

- Methodological Answer :

- Isotopic labeling : Track -acetate incorporation via GC-MS to map precursor utilization.

- Enzyme inhibition assays : Target key reductases (e.g., 5α-steroid reductase) using inhibitors like finasteride, monitoring intermediates via LC-MS .

- Gene silencing : Knock down putative biosynthetic genes (e.g., cytochrome P450s) in plant cultures .

Q. How can structural analogs of 5α-Stigmastane-3,6-dione be differentiated using advanced analytical techniques?

- Methodological Answer :

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Probe conformational differences in ketone-rich regions .

- Molecular docking : Compare binding affinities to target proteins (e.g., neuroprotective receptors) using software like AutoDock .

- Synchrotron-based IR spectroscopy : Resolve subtle stereochemical variations in solid-state samples .

Q. What are the best practices for designing in vivo studies to assess the neuroprotective potential of 5α-Stigmastane-3,6-dione?

- Methodological Answer :

- Model selection : Use MCAO (middle cerebral artery occlusion) in rats to mimic ischemic stroke, with dose optimization via pharmacokinetic profiling .

- Biomarker analysis : Quantify oxidative stress markers (e.g., MDA, SOD) and lipidomics profiles to link mechanisms to outcomes .

- Control groups : Include analogs (e.g., cholest-4-ene-3,6-dione) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.